molecular formula C20H29N3O2 B5456973 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine

Cat. No. B5456973
M. Wt: 343.5 g/mol
InChI Key: CEIMZLZCIMNTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine, also known as A-412997, is a novel compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit potent pharmacological activity against a variety of biological targets.

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine involves its interaction with various biological targets, including serotonin and dopamine receptors, as well as ion channels. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to act as a potent antagonist of the 5-HT2A receptor, which is known to be involved in the pathophysiology of schizophrenia. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been found to exhibit potent activity against the D2 receptor, which is involved in the regulation of dopamine neurotransmission. The exact mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine is still under investigation and requires further study.
Biochemical and Physiological Effects
1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been found to exhibit potent activity against the 5-HT2A receptor, which is known to be involved in the regulation of mood and behavior. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has also been found to exhibit potent activity against the D2 receptor, which is involved in the regulation of dopamine neurotransmission. In addition, 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has several advantages for use in lab experiments. It exhibits potent activity against a variety of biological targets, making it suitable for studying the mechanisms of action of various drugs. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine is also highly pure and stable, making it suitable for use in long-term studies. However, 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine also has some limitations for use in lab experiments. It is relatively expensive and difficult to synthesize, which may limit its availability for use in large-scale studies.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine. One area of research is the development of more potent and selective analogs of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine for use in the treatment of various diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine in humans, which will be necessary for its eventual use in clinical trials. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine involves the reaction of 1-adamantanecarboxylic acid with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been optimized to achieve high yields and purity, making it suitable for further pharmacological studies.

Scientific Research Applications

1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent activity against a variety of biological targets, including serotonin and dopamine receptors, as well as ion channels. 1-(1-adamantyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-13-18(14(2)25-21-13)19(24)22-3-5-23(6-4-22)20-10-15-7-16(11-20)9-17(8-15)12-20/h15-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIMZLZCIMNTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.